

X-ray crystallographic analysis of (-)-Menthyl benzoate derivatives

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Compound of Interest

Compound Name: (-)-Menthyl benzoate

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A Comparative Guide to the X-ray Crystallographic Analysis of (-)-Menthyl Benzoate Derivatives and Related Compounds

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount for rational drug design and understanding structure-activity relationships. X-ray crystallography provides an unparalleled, definitive method for elucidating these structures in the solid state. This guide offers a comparative analysis of the crystallographic data of a **(-)-menthyl benzoate** derivative, contextualized with data from other benzoate esters, to highlight key structural features.

(-)-Menthyl benzoate and its analogues are of significant interest in synthetic and medicinal chemistry. The chiral (-)-menthyl moiety is widely employed as a chiral auxiliary, guiding the stereochemical outcome of reactions.^[1] The absolute configuration of these diastereomeric products is often unambiguously confirmed through X-ray crystallography.^[2]

Comparison of Crystallographic Data

While a comprehensive database of crystallographic data for a wide range of simple **(-)-menthyl benzoate** derivatives is not readily available in the public literature, a detailed analysis of a complex diastereomeric (-)-menthyl ester has been reported. This data is compared with that of simpler alkyl benzoates to provide a baseline for understanding the steric and conformational influence of the (-)-menthyl group.

Table 1: Crystallographic Data for a (-)-Menthyl Ester Derivative and Comparative Benzoates

Parameter	(-)-Menthyl Ester Derivative (Compound 10) ¹	Methyl Benzoate ²	Ethyl Benzoate ²
Chemical Formula	C ₂₇ H ₃₃ NO ₅	C ₈ H ₈ O ₂	C ₉ H ₁₀ O ₂
Formula Weight	451.55	136.15	150.17
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁	P2 ₁ /n	P2 ₁ /c
a (Å)	10.132(3)	11.939(2)	13.891(3)
b (Å)	8.521(2)	5.861(1)	5.612(1)
c (Å)	14.310(4)	12.331(2)	11.123(2)
α (°)	90	90	90
β (°)	99.43(3)	100.21(3)	95.14(3)
γ (°)	90	90	90
Volume (Å ³)	1218.4(6)	849.5(3)	864.1(3)
Z	2	4	4
Calculated Density (g/cm ³)	1.230	1.064	1.155

¹Data for compound 10 from Rodriguez, J. A. et al., Beilstein J. Org. Chem.2021,17, 540-549.

[2] ²Representative data for simple benzoates.

Table 2: Selected Bond Lengths and Torsion Angles for a (-)-Menthyl Ester Derivative

Parameter	(-)-Menthyl Ester Derivative (Compound 10) ¹
C=O Bond Length (Å)	1.211
C-O (ester) Bond Length (Å)	1.345
O-C (menthyl) Bond Length (Å)	1.478
C-C-C=O Torsion Angle (°)	-175.4
O=C-O-C Torsion Angle (°)	-179.1

¹Data for compound 10 from Rodriguez, J. A. et al., Beilstein J. Org. Chem.2021,17, 540-549.
[\[2\]](#)

Experimental Protocols

The determination of crystal structures by X-ray diffraction follows a well-established workflow. The protocols for the synthesis and crystallographic analysis of the (-)-menthyl ester derivative are summarized below.

Synthesis and Crystallization

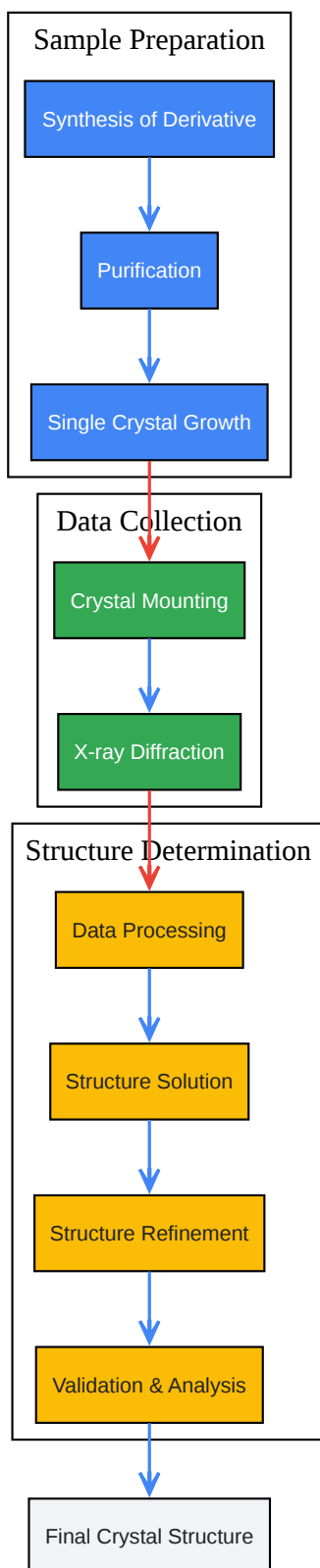
- Esterification: The precursor carboxylic acid is esterified with l-(-)-menthol. A common method involves the use of a coupling agent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) in the presence of a base like 4-(dimethylamino)pyridine (DMAP).[\[2\]](#) The reaction is typically carried out in an anhydrous solvent (e.g., dichloromethane) at room temperature.
- Purification: The resulting mixture of diastereomeric esters is purified by column chromatography on silica gel.[\[2\]](#)
- Crystallization: Single crystals suitable for X-ray diffraction are grown. A common technique is the slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).[\[2\]](#)

X-ray Diffraction Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation).
- **Data Processing:** The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities. This includes integration of the diffraction spots and corrections for absorption.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data, typically by full-matrix least-squares on F^2 . All non-hydrogen atoms are usually refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model. The absolute configuration can be determined using anomalous dispersion effects.^[2]

Visualization of Experimental Workflow

The general workflow for X-ray crystallographic analysis is depicted below.



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Workflow of X-ray Crystallographic Analysis.

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